4-(2,3-Dihydrobenzofuran-5-yl)-3,3-dimethylpyrrolidine
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Overview
Description
The compound “4-(2,3-Dihydrobenzofuran-5-yl)-3,3-dimethylpyrrolidine” is a complex organic molecule. It contains a 2,3-dihydrobenzofuran moiety, which is a type of heterocyclic compound widely found in nature . These compounds often have diverse structures and broad-spectrum chemotherapeutic properties .
Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by various methods such as 1H and 13C NMR, MS, FT-IR, and X-ray single crystal diffraction methods . The crystal structure of these compounds was optimized by density functional theory calculations .Chemical Reactions Analysis
The chemical reactions involving similar compounds are complex and can vary widely depending on the specific compound and reaction conditions .Mechanism of Action
Target of Action
It is known that benzofuran derivatives, which this compound is a part of, have been shown to exhibit a variety of biological activities . They have been found to interact with various targets, including nerve growth factor , and have been shown to be kinase inhibitors .
Mode of Action
Benzofuran derivatives have been shown to exert their antiproliferative activities through a variety of cell proliferation inhibitory mechanisms, including induction of apoptosis and inhibition of vegfr-2 .
Biochemical Pathways
Benzofuran derivatives have been associated with a broad spectrum of pharmacological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Benzofuran derivatives have been associated with a range of effects, including nerve growth factor activating activity, anti-inflammatory effects, antioxidant properties, anti-alzheimer’s disease effects, antibacterial activity, and anticancer activity .
Safety and Hazards
Properties
IUPAC Name |
4-(2,3-dihydro-1-benzofuran-5-yl)-3,3-dimethylpyrrolidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-14(2)9-15-8-12(14)10-3-4-13-11(7-10)5-6-16-13/h3-4,7,12,15H,5-6,8-9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIIGXFMTFIWHGQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC1C2=CC3=C(C=C2)OCC3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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